8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the imidazo[1,2-a]pyridine and the boronate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve temperatures ranging from room temperature to reflux, depending on the desired transformation .
Major Products
The major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development . The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one: Similar in structure but with a benzo[d]oxazole core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in various chemical reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with different substituents.
Uniqueness
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts specific biological activities and chemical reactivity. The presence of the boronate ester group further enhances its utility in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H19BN2O2 |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H19BN2O2/c1-10-8-11(9-17-7-6-16-12(10)17)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 |
InChI Key |
AEOUWQBSZPNNFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C(=C2)C |
Origin of Product |
United States |
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